molecular formula C10H24BrN B080828 (1-Butyl)triethylammonium bromide CAS No. 13028-69-8

(1-Butyl)triethylammonium bromide

Cat. No. B080828
CAS RN: 13028-69-8
M. Wt: 238.21 g/mol
InChI Key: ZNFYPPCUDSCDPR-UHFFFAOYSA-M
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Description

(1-Butyl)triethylammonium bromide is a type of organic salt classified within the broader category of ionic liquids and quaternary ammonium compounds. These substances are of interest due to their unique physicochemical properties, such as low volatility and thermal stability, making them suitable for various applications in chemistry and materials science (Królikowska, Zawadzki, & Kuna, 2019).

Synthesis Analysis

The synthesis of quaternary ammonium bromides, including (1-Butyl)triethylammonium bromide, involves the reaction of tertiary amines with alkyl bromides. Specifically, the reaction may occur through nucleophilic substitution, where the amine attacks the alkyl bromide, leading to the formation of the quaternary ammonium bromide compound. This process has been applied in the synthesis of various ionic liquids and bromide salts for studies and applications in different chemical contexts (Friedrich, Abma, & Delucca, 1982).

Molecular Structure Analysis

Molecular and crystal structure analyses of similar compounds, such as tetra-n-butylammonium bromide, reveal that these compounds typically adopt a distinctive arrangement in solid state, characterized by the spatial organization of the cation and anion. These structures provide insights into the physical properties and potential applications of the materials (Shimada et al., 2005).

Chemical Reactions and Properties

(1-Butyl)triethylammonium bromide is involved in various chemical reactions, serving as a phase transfer catalyst, an ionic liquid medium, or a reagent in organic synthesis. Its chemical properties, such as reactivity and stability, depend on its structural features and the surrounding chemical environment (Borikar, Daniel, & Paul, 2009).

Physical Properties Analysis

The physical properties of (1-Butyl)triethylammonium bromide, such as melting point, boiling point, density, and viscosity, are crucial for its applications in different areas. These properties are influenced by the molecular structure and the interactions between ions within the compound. Studies have examined these properties in the context of ionic liquids and related compounds, providing valuable data for their application and understanding (Królikowska, Zawadzki, & Kuna, 2019).

Chemical Properties Analysis

The chemical properties of (1-Butyl)triethylammonium bromide include its reactivity, stability, and behavior in different chemical environments. These properties are essential for its use in synthesis reactions, as a catalyst, and in various industrial applications. The compound's behavior in reactions, such as brominations and other transformations, has been studied to understand its utility and limitations in organic synthesis (Borikar, Daniel, & Paul, 2009).

Scientific Research Applications

Catalysis and Synthesis

(1-Butyl)triethylammonium bromide has been identified as an effective catalyst in the synthesis of α-amino phosphonates, showcasing its utility in facilitating three-component reactions involving aldehydes, aromatic amines, and trimethylphosphite to produce α-amino phosphonates with high yield under refluxing CH2Cl2 conditions (Reddy et al., 2005). This application underscores its potential in organic synthesis, offering a pathway to produce significant compounds efficiently.

Ionic Liquids and Phase Transfer Catalysis

The substance is instrumental in the realm of ionic liquids and phase transfer catalysis. For instance, it has been used in the synthesis and characterization of micro-mesoporous MCM-41, utilizing various ionic liquids as co-templates. This process involves mixtures of cetyltrimethylammonium bromide (CTAB) and cationic ionic liquids acting as co-templates to achieve micro-mesoporous silicate solids (Sanaeishoar et al., 2015). Such studies highlight the importance of (1-Butyl)triethylammonium bromide in materials science, particularly in the development of novel porous materials with potential applications in catalysis, adsorption, and separation technologies.

Micellization and Surface Chemistry

Research on the aggregation behavior of tetradecyltrimethylammonium bromide (TTAB) in water systems containing hydrophilic ionic liquids like 1-butyl-2,3-dimethylimidazolium bromide has revealed that (1-Butyl)triethylammonium bromide can significantly influence micellization and other physicochemical properties of surfactants. These studies offer insights into how ionic liquids can be used to modify the surface activity and micellization properties of conventional surfactants, which is crucial for understanding and designing systems for enhanced solubilization, detergency, and emulsification (Pal & Pillania, 2015).

Corrosion Inhibition

Furthermore, (1-Butyl)triethylammonium bromide has been evaluated for its potential as a corrosion inhibitor, specifically examining its effect on the corrosion of copper in acidic media. Such studies are critical for identifying new, effective corrosion inhibitors that can provide long-term protection for metals in various industrial applications (Vastag et al., 2018).

Safety And Hazards

“(1-Butyl)triethylammonium bromide” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, vapor, mist, or gas, avoid contact with eyes, skin, and clothing, keep the container tightly closed, avoid ingestion and inhalation, use with adequate ventilation, and wash clothing before reuse .

properties

IUPAC Name

butyl(triethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N.BrH/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFYPPCUDSCDPR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CC)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471781
Record name (1-Butyl)triethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Butyl)triethylammonium bromide

CAS RN

13028-69-8
Record name (1-Butyl)triethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanaminium, N,N,N-triethyl-, bromide
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